![molecular formula C13H9BrN2O3 B2378743 N-(2-bromophenyl)-4-nitrobenzamide CAS No. 99514-85-9](/img/structure/B2378743.png)
N-(2-bromophenyl)-4-nitrobenzamide
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Description
“N-(2-bromophenyl)-4-nitrobenzamide” is a chemical compound with the empirical formula C13H9BrN2O3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of compounds similar to “N-(2-bromophenyl)-4-nitrobenzamide” has been reported in the literature. For instance, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed . The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .Molecular Structure Analysis
The molecular structure of “N-(2-bromophenyl)-4-nitrobenzamide” can be represented by the SMILES string [O-]N+C(NC(C=CC=C2)=C2Br)=O)=O . The InChI representation is 1S/C13H9BrN2O3/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16(18)19/h1-8H,(H,15,17) .Chemical Reactions Analysis
The compound “N-(2-bromophenyl)-4-nitrobenzamide” can participate in various chemical reactions. For example, it has been used in a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction .Physical And Chemical Properties Analysis
“N-(2-bromophenyl)-4-nitrobenzamide” is a solid substance . It has a molecular weight of 321.13 . The compound’s safety and hazards are classified under GHS07, with a hazard statement of H319 .Safety and Hazards
properties
IUPAC Name |
N-(2-bromophenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFOXBSTPQRRJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-nitrobenzamide |
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